(3-Chloro-5-methoxypyridin-2-yl)methanol
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Overview
Description
(3-Chloro-5-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, featuring a chloro and a methoxy group attached to the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxypyridin-2-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3-chloro-5-methoxypyridine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro group, yielding a methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: 3-Methoxy-5-hydroxypyridine.
Substitution: 3-Amino-5-methoxypyridine derivatives.
Scientific Research Applications
(3-Chloro-5-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (5,6-Dimethoxypyridin-3-yl)methanol
- (5-Bromo-3-methoxypyridin-2-yl)methanol
Uniqueness
(3-Chloro-5-methoxypyridin-2-yl)methanol is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-5-methoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYMBVSXFQQWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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